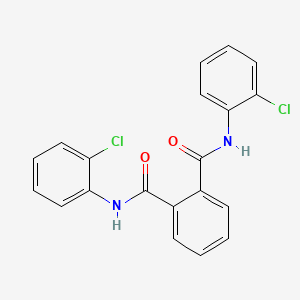![molecular formula C6H11Cl2OPS B12128707 dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane](/img/structure/B12128707.png)
dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) is a chemical compound with the molecular formula C6H10Cl2OPS. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a phosphonothioic dichloride group attached to a 3-propoxypropenyl moiety.
準備方法
The synthesis of phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of phosphorus trichloride with a suitable alcohol, followed by the introduction of sulfur and the 3-propoxypropenyl group. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.
化学反応の分析
Phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphonothioic dichloride derivatives with different substituents.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups, such as alkoxy or amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
Phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential use in developing new pharmaceuticals.
Industry: This compound is used in the production of agrochemicals, flame retardants, and other industrial chemicals.
作用機序
The mechanism by which phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) exerts its effects involves its ability to interact with various molecular targets. The phosphonothioic dichloride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.
類似化合物との比較
Phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) can be compared with other similar compounds, such as:
Phosphonothioic dichloride, phenyl-: This compound has a phenyl group instead of the 3-propoxypropenyl group, leading to different chemical properties and applications.
Dimethylphosphinic chloride: This compound has two methyl groups attached to the phosphorus atom, resulting in different reactivity and uses.
The uniqueness of phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
分子式 |
C6H11Cl2OPS |
|---|---|
分子量 |
233.09 g/mol |
IUPAC名 |
dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H11Cl2OPS/c1-2-4-9-5-3-6-10(7,8)11/h3,6H,2,4-5H2,1H3/b6-3+ |
InChIキー |
AISDOOLCVLSTFX-ZZXKWVIFSA-N |
異性体SMILES |
CCCOC/C=C/P(=S)(Cl)Cl |
正規SMILES |
CCCOCC=CP(=S)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phen yl]acetamide](/img/structure/B12128630.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12128639.png)
![N-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B12128644.png)

![4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12128657.png)
![1-(2-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128662.png)
![1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazo l-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12128671.png)
![N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5',4'-6,5]thiino [3,4-c]chroman-9-yl))acetamide](/img/structure/B12128675.png)
![Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B12128689.png)
![3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12128695.png)
![methyl 4-{[({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B12128710.png)
![Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]-](/img/structure/B12128714.png)
![4-Benzyl-1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B12128729.png)
